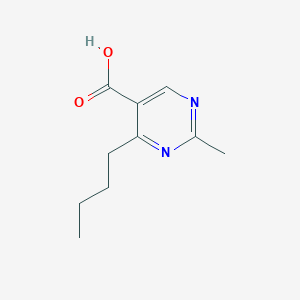
1-tert-Butyl-2,3-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2,3-dichlorobenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3-dichlorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2,3-dichlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2,3-dichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group and chlorine atoms influence the reactivity and orientation of incoming electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions typically occur in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Oxidized products such as quinones or carboxylic acids.
Reduction: Reduced products include the corresponding hydrocarbon.
Scientific Research Applications
1-tert-Butyl-2,3-dichlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2,3-dichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group and chlorine atoms influence the compound’s reactivity and orientation, affecting its interaction with various electrophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to regenerate the aromatic system.
Comparison with Similar Compounds
tert-Butylbenzene: Similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
2,3-Dichlorotoluene: Contains chlorine atoms at the same positions but has a methyl group instead of a tert-butyl group.
1,4-Dichlorobenzene: Chlorine atoms at different positions, leading to distinct chemical properties.
Uniqueness: 1-tert-Butyl-2,3-dichlorobenzene is unique due to the combined presence of a bulky tert-butyl group and two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The steric and electronic effects of these substituents make it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
54932-64-8 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1-tert-butyl-2,3-dichlorobenzene |
InChI |
InChI=1S/C10H12Cl2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
InChI Key |
AAZWIUBEVIULFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


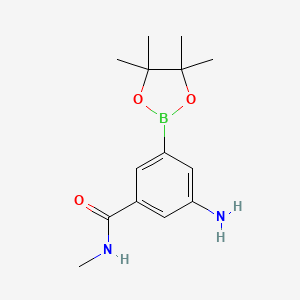
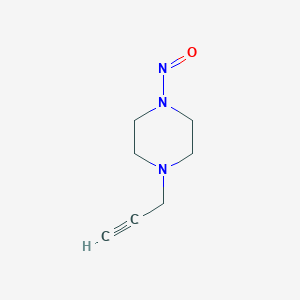
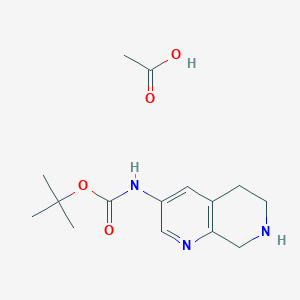
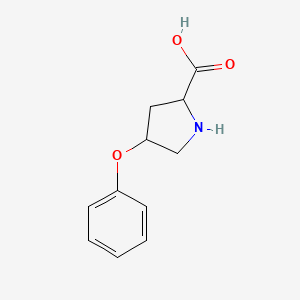
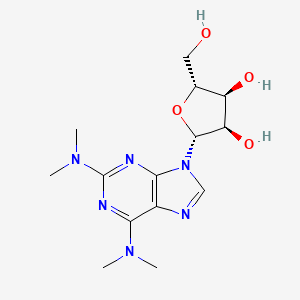
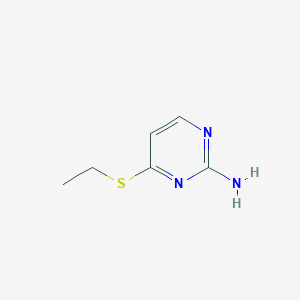

![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![5-Bromo-6-methoxybenzo[b]furan-2,3-dicarboxylic acid](/img/structure/B13929596.png)

